4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid
Overview
Description
“4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid” is a chemical compound with the CAS Number: 1159981-87-9 . It has a linear formula of C11H14N2O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H16N2O4 . The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.27 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 252.11100700 g/mol .Scientific Research Applications
Chemical Synthesis and Protection
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid and its derivatives have been extensively utilized in the field of organic synthesis. For instance, Yukako Saito, H. Ouchi, and H. Takahata (2006) described the use of 1- tert -butoxy-2- tert -butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert -butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, amines, and carboxylic acids, demonstrating its effectiveness in chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, E. Price et al. (2014) synthesized ligands using tert-butyl esters as protecting groups for picolinic acid moieties. These ligands, including H4octapa and H2dedpa, demonstrated promising characteristics for radiopharmaceutical applications with isotopes like Yttrium-86 and Yttrium-90, suggesting their potential in medical imaging and therapy (Price et al., 2014).
Catalysis and Oxidation Studies
The compound has also been applied in catalysis and oxidation studies. S. Kiani et al. (2000) investigated the Gif-type oxidation of hydrocarbons mediated by iron picolinate H₂O₂-dependent systems, providing insight into the generation of carbon- and oxygen-centered radicals (Kiani, Tapper, Staples, & Stavropoulos, 2000).
Polymer and Material Science
Furthermore, the compound has relevance in polymer and material science. For example, M. Gormanns and H. Ritter (1993) explored polymeric protecting groups using compounds with 2‐methylpropyloxycarbonyl function, a modified tert‐butoxycarbonyl‐type amino‐protecting group, demonstrating its utility in polymer chemistry (Gormanns & Ritter, 1993).
Organic and Medicinal Chemistry
The compound's derivatives have also been synthesized and utilized in various contexts within organic and medicinal chemistry. For instance, P. S. Swaroop et al. (2014) reported on the synthesis of microsporin B, an unusual amino acid residue, using a key fragment that included a tert-butoxycarbonyl amino group (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Mechanism of Action
Target of Action
Picolinic acid, a component of the compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding .
Mode of Action
The tert-butoxycarbonyl (boc) group in the compound is a common protecting group in organic synthesis, particularly for amines . This suggests that the compound may undergo reactions that involve the removal of the Boc group, potentially influencing its interaction with its targets.
Biochemical Pathways
The compound’s potential interaction with zinc finger proteins suggests it may influence pathways regulated by these proteins .
Result of Action
The potential disruption of zinc binding in zinc finger proteins by the compound could result in changes to the function of these proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYTBOSHJFWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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